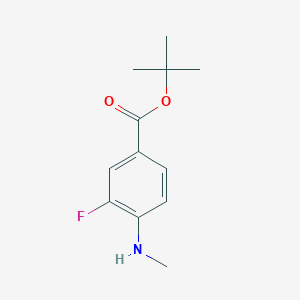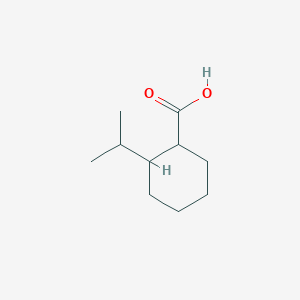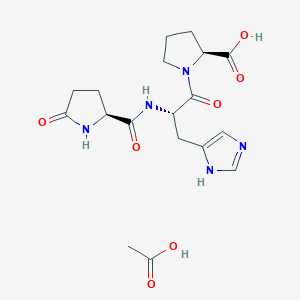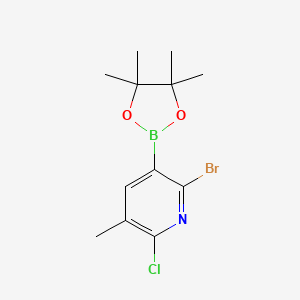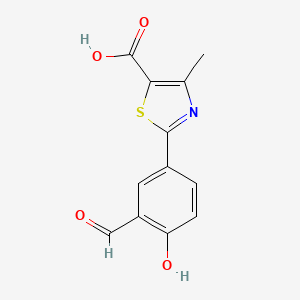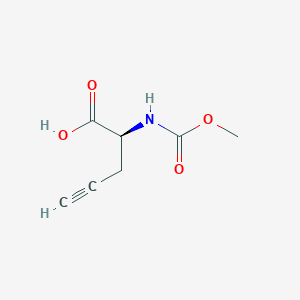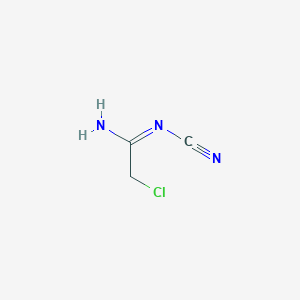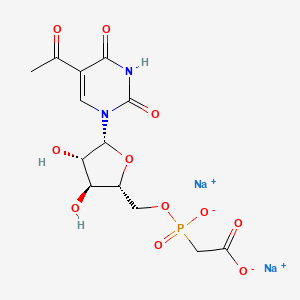
9,10-Anthracenedione, 1,8-bis(butylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(butylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of butylamino groups at the 1 and 8 positions of the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(butylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 1,8-bis(butylamino)anthracene.
Oxidation: Finally, the anthracene core is oxidized to form the anthraquinone structure, resulting in 1,8-bis(butylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of 1,8-bis(butylamino)anthracene-9,10-dione typically involves large-scale nitration, reduction, and alkylation processes, followed by oxidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,8-Bis(butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,8-bis(butylamino)anthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. These mechanisms make it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(butylamino)anthracene-9,10-dione: Similar structure but with butylamino groups at the 1 and 4 positions.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,8-Bis(butylamino)anthracene-9,10-dione is unique due to the specific positioning of the butylamino groups, which influences its chemical reactivity and biological activity. This positioning can result in different interaction patterns with biological targets compared to other anthraquinone derivatives.
Properties
CAS No. |
733040-35-2 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,8-bis(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)22(26)20-16(21(15)25)10-8-12-18(20)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3 |
InChI Key |
YZAGKWQXUKPUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
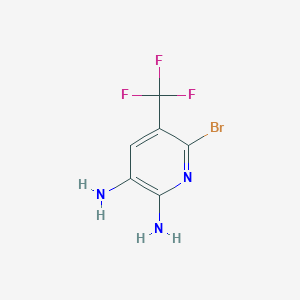

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
